1-(4-Methylbenzene-1-sulfonyl)-3,5-bis(4-methylphenyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylbenzene-1-sulfonyl)-3,5-bis(4-methylphenyl)-1H-1,2,4-triazole is a complex organic compound that features a triazole ring substituted with sulfonyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-3,5-bis(4-methylphenyl)-1H-1,2,4-triazole typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3,5-bis(4-methylphenyl)-1H-1,2,4-triazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)-3,5-bis(4-methylphenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
1-(4-Methylbenzene-1-sulfonyl)-3,5-bis(4-methylphenyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-3,5-bis(4-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The triazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
3,5-Bis(4-methylphenyl)-1H-1,2,4-triazole: Another precursor used in the synthesis.
4-Methylphenylsulfonyl chloride: Similar in structure but lacks the triazole ring.
Uniqueness
1-(4-Methylbenzene-1-sulfonyl)-3,5-bis(4-methylphenyl)-1H-1,2,4-triazole is unique due to the presence of both sulfonyl and triazole functionalities, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
CAS No. |
651723-99-8 |
---|---|
Molecular Formula |
C23H21N3O2S |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
3,5-bis(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C23H21N3O2S/c1-16-4-10-19(11-5-16)22-24-23(20-12-6-17(2)7-13-20)26(25-22)29(27,28)21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
InChI Key |
UUGHGOKZSKXEQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=N2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.